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Compound of Interest

Compound Name: Ripk1-IN-28

Cat. No.: B15584407 Get Quote

An important note on the availability of data: This guide was intended to provide a direct

comparison of the in vivo efficacy of Ripk1-IN-28 and GSK'772. However, a comprehensive

search of publicly available scientific literature and clinical trial databases did not yield any

specific information for a compound designated "Ripk1-IN-28." Therefore, a direct comparative

analysis is not feasible at this time.

This guide will proceed by presenting a detailed overview of the available in vivo efficacy data

for GSK'772 (GSK2982772), a well-documented, first-in-class, orally active and selective

RIPK1 inhibitor that has undergone clinical investigation for various inflammatory diseases.

This information is intended to serve as a valuable resource for researchers, scientists, and

drug development professionals interested in the therapeutic potential of RIPK1 inhibition.

GSK'772: An Overview
GSK'772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a

key signaling node in inflammation and regulated cell death pathways, including necroptosis

and apoptosis.[1][2] By binding to an allosteric pocket of the RIPK1 kinase domain, GSK'772

inhibits its kinase activity, thereby blocking downstream inflammatory signaling and cell death.

[3][4]

Quantitative Data Summary
The following tables summarize the available quantitative data for GSK'772 from preclinical and

clinical studies.
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Table 1: Preclinical In Vitro and In Vivo Efficacy of GSK'772

Parameter Species Assay/Model Result

IC_50_ Human RIPK1 Kinase Assay 6.3 nM[5]

Cellular Activity Human HT-29 cells
TNF-induced

Necroptosis
Potent inhibition[5]

In Vivo Efficacy Mouse

TNF-induced

Systemic

Inflammatory

Response Syndrome

(SIRS)

No activity (species-

specific inhibitor)[6]

Table 2: Clinical Efficacy of GSK'772 in Ulcerative Colitis (Phase IIa)

Endpoint (Day 43) GSK'772 (60 mg TID, n=24) Placebo (n=12)

Mayo Endoscopic Score of 0

or 1
13% (3/24)[7] 0% (0/12)[7]

Change in C-reactive protein

(CRP) levels (LS mean)
-0.64[3] 1.06[3]

TID: three times a day. LS mean: least squares mean.

Table 3: Clinical Efficacy of GSK'772 in Plaque Psoriasis (Phase IIa)
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Endpoint (Day 84)
GSK'772 (60 mg
BID, n=~22)

GSK'772 (60 mg
TID, n=~22)

Placebo (n=~21)

Improvement in

Plaque Lesion

Severity Sum

Improvement

observed[4]

Interpretation

complicated by high

placebo response[4]

-

Reduction in

Epidermal Thickness
Observed[4] Observed[4] -

Reduction in CD3+ T

cell infiltration
Observed[4] Observed[4] -

BID: twice a day; TID: three times a day.

Table 4: Clinical Efficacy of GSK'772 in Moderate to Severe Plaque Psoriasis (Phase II)

Endpoint (Week 12)
GSK'772 (960 mg MR QD,
n=19)

Placebo (n=10)

PASI75 Response 5% (1/19)[8] 0% (0/10)[8]

PASI50 Response 42% (8/19)[8] 20% (2/10)[8]

MR QD: modified-release once daily. PASI75/50: 75%/50% reduction in Psoriasis Area and

Severity Index.

Experimental Protocols
Phase IIa Study in Ulcerative Colitis

Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an

open-label extension phase.[3]

Participants: Patients with active ulcerative colitis.

Treatment:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7540322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7540322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10890982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10890982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10890982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10890982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8365785/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part A (42 days): Patients were randomized (2:1) to receive GSK2982772 (60 mg) or

placebo, administered orally three times daily.[7][9]

Part B (42 days): All patients received open-label GSK2982772 (60 mg) three times daily.

[7][9]

Assessments: Safety, pharmacokinetics, pharmacodynamic biomarkers (e.g., CRP),

histological disease activity, and clinical efficacy (e.g., Mayo endoscopic score) were

assessed at day 43 and day 85.[7]

Phase IIa Study in Plaque Psoriasis
Study Design: A multicenter, randomized, double-blind, placebo-controlled, repeat-dose

study.[4]

Participants: Patients with mild-to-moderate active plaque-type psoriasis.[4]

Treatment: Patients were randomized to receive GSK2982772 (60 mg twice daily or three

times daily) or placebo for 84 days.[4]

Assessments: Safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary

efficacy were evaluated. Efficacy endpoints included Plaque Lesion Severity Sum, epidermal

thickness, and infiltration of CD3+ T cells in skin biopsies.[4]

Signaling Pathways and Experimental Workflows
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Caption: RIPK1 Signaling Pathway.
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Caption: Clinical Trial Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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